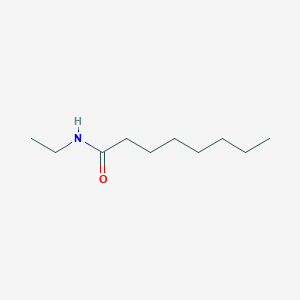
3-(2-Chloro-phenylsulfanyl)-propionic acid
Overview
Description
The compound “3-(2-Chloro-phenylsulfanyl)-propionic acid” is a complex organic molecule. It contains a propionic acid group, a phenyl group, a sulfur atom, and a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloro-phenylsulfanyl)-propionic acid” are not available, similar compounds, such as boronic acids, are synthesized using aromatic diamine, HCl, 2-ethoxyethanol, and 4-carboxyphenylboronic acid .Scientific Research Applications
Catalytic Applications
- Recyclable Catalyst for Synthesis : Employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating its utility in producing 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields without losing catalytic activity across multiple runs (Tayebi et al., 2011).
- Chemoselective Synthesis : Utilized in the chemoselective synthesis of 1,1-diacetates from aromatic aldehyde and acetic anhydride under mild- and solvent-free conditions, with the ability for the solid acids to be recycled several times without losing catalytic activity (Brojeni et al., 2013).
Synthesis of Novel Compounds
- Synthesis of Acidic Mono Azo Dyes : Involved in the synthesis of H-acid derivatives for dyeing polyamide and protein fibers, where its acidic character facilitates applications in the textile industry (Yıldız & Boztepe, 2002).
- Preparation of Amide Derivatives : Facilitates the preparation of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, starting from heterocyclic compounds, showing its potential in creating a variety of sulfonylpropionates and their applications (Dorogov et al., 2004).
Anticancer Activity
- Anticancer Compound Synthesis : Forms the basis for preparing methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides with significant antiproliferative activity against human cancer cell lines, illustrating its potential in pharmaceutical applications (El Rayes et al., 2019).
properties
IUPAC Name |
3-(2-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUNDDKGPQCWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368330 | |
| Record name | 3-(2-Chloro-phenylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-phenylsulfanyl)-propionic acid | |
CAS RN |
99585-16-7 | |
| Record name | 3-(2-Chloro-phenylsulfanyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






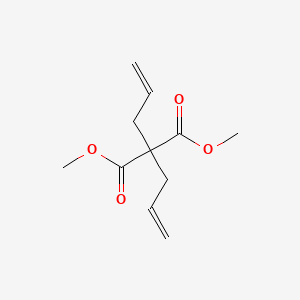


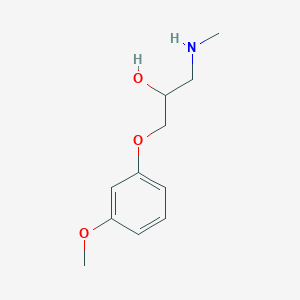
![(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo-[4,5]thieno[2,3-d]pyrimidin-2-ylsulfanyl)acetic acid](/img/structure/B1621644.png)
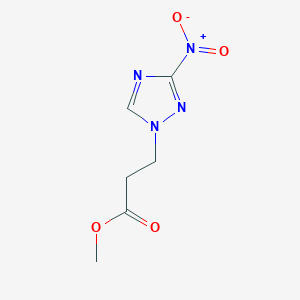

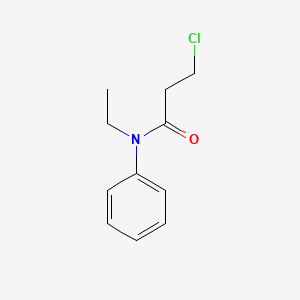

![2-[(Heptafluoropropyl)sulfanyl]acetic acid](/img/structure/B1621651.png)
